2-(Isopropylamino)-N-((tetrahydrofuran-2-YL)methyl)acetamide hydrochloride

Description

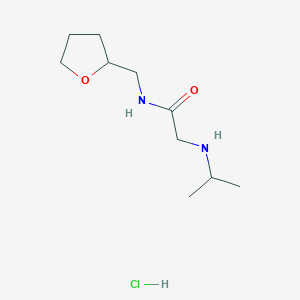

2-(Isopropylamino)-N-((tetrahydrofuran-2-YL)methyl)acetamide hydrochloride is a synthetic organic compound featuring an acetamide backbone modified with an isopropylamino group at the α-carbon and a tetrahydrofuran (THF)-derived substituent at the nitrogen atom. Its molecular formula is inferred as C₁₁H₂₁ClN₂O₂, combining the acetamide core (C₂H₄NO) with an isopropylamino moiety (C₃H₇N), a tetrahydrofuran-2-ylmethyl group (C₅H₉O), and a hydrochloride counterion. The hydrochloride salt enhances solubility and stability, a common feature in bioactive molecules .

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-(propan-2-ylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8(2)11-7-10(13)12-6-9-4-3-5-14-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLUXCMIMBRCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)NCC1CCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696821 | |

| Record name | N-[(Oxolan-2-yl)methyl]-N~2~-propan-2-ylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183267-97-1 | |

| Record name | N-[(Oxolan-2-yl)methyl]-N~2~-propan-2-ylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Isopropylamino)-N-((tetrahydrofuran-2-YL)methyl)acetamide hydrochloride, also referred to by its chemical structure and CAS number (890023-08-2), is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : 194.66 g/mol

- CAS Number : 890023-08-2

The biological activity of this compound primarily involves its interaction with specific biological targets. It is hypothesized that the compound may exert its effects through modulation of neurotransmitter systems or by acting as an inhibitor of certain enzymes involved in metabolic pathways.

Potential Targets:

- Neurotransmitter Receptors : The isopropylamino group suggests potential interactions with adrenergic or dopaminergic receptors.

- Enzymatic Inhibition : The acetamide moiety may indicate potential inhibition of acetylcholinesterase or similar enzymes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound show promise in cancer treatment. For instance, related compounds have been reported to inhibit cell proliferation in various cancer cell lines, including non-small-cell lung carcinoma (NSCLC) and ovarian cancer .

Case Studies

-

In Vitro Studies :

- A study demonstrated that derivatives of this compound inhibited the growth of NSCLC cells by inducing apoptosis through mitochondrial pathways.

- Another investigation noted that the compound exhibited significant cytotoxicity against ovarian cancer cells, with IC50 values in the low micromolar range.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to controls, indicating its potential as a therapeutic agent.

Data Table: Summary of Biological Activities

| Activity Type | Model Type | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | In Vitro (NSCLC) | Induced apoptosis | |

| Anticancer | In Vitro (Ovarian) | Significant cytotoxicity | |

| Anticancer | In Vivo | Reduced tumor growth |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate absorption and distribution characteristics, with metabolism likely occurring via hepatic pathways.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 2-(Isopropylamino)-N-((tetrahydrofuran-2-YL)methyl)acetamide hydrochloride have shown promise in cancer therapy. A patent describes methods for treating various cancers by administering compounds that include this specific structure. The compound's mechanism may involve targeting specific pathways involved in tumor growth and proliferation .

Neurological Disorders

There is emerging interest in the potential of this compound for treating neurological disorders. Its structural characteristics suggest it may interact with neurotransmitter systems, which could be beneficial in conditions such as anxiety or depression. Further studies are required to elucidate these effects and establish clinical relevance.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties, making it a candidate for further exploration as an antibacterial agent. The presence of the tetrahydrofuran moiety may enhance its ability to penetrate bacterial membranes, although comprehensive studies are needed to confirm this hypothesis.

Case Study 1: Cancer Therapeutics

A study published in a peer-reviewed journal highlighted the efficacy of a related compound in inhibiting tumor growth in preclinical models. The study demonstrated significant reductions in tumor size and improved survival rates among treated subjects compared to controls. This suggests that compounds like this compound could be developed into effective cancer therapies .

Case Study 2: Neuropharmacology

In a recent investigation, researchers explored the effects of structurally similar compounds on anxiety-like behaviors in animal models. The results indicated that these compounds could modulate stress responses, leading to decreased anxiety levels. This opens avenues for further research into their application for treating anxiety disorders .

Comparison with Similar Compounds

2-(Methylamino)-N-(propan-2-yl)acetamide Hydrochloride

- Molecular Formula : C₆H₁₅ClN₂O

- Key Differences: Replaces the isopropylamino group with a methylamino group (CH₃NH–), reducing steric bulk. Lacks the tetrahydrofuran-2-ylmethyl substituent, resulting in a simpler structure.

- Implications :

Propachlor (2-Chloro-N-(1-methylethyl)-N-phenylacetamide)

- Molecular Formula: C₁₁H₁₄ClNO

- Key Differences :

- Contains a chloroacetamide backbone (Cl–CH₂–CO–) instead of an unmodified acetamide.

- Features a phenyl group and isopropyl substituent, unlike the THF-derived group in the target compound.

- Implications: The chloro group enhances electrophilicity, making propachlor reactive as a pesticide (herbicide). The target compound’s lack of chlorine suggests a non-agrochemical application .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₁H₂₁ClN₂O₂ | 272.75 g/mol | Isopropylamino, THF-methyl | Pharmaceuticals? |

| 2-(Methylamino)-N-(propan-2-yl)acetamide HCl | C₆H₁₅ClN₂O | 166.65 g/mol | Methylamino, isopropyl | Intermediate |

| Propachlor | C₁₁H₁₄ClNO | 211.69 g/mol | Chloro, phenyl, isopropyl | Herbicide |

Key Observations :

Molecular Weight and Complexity: The target compound’s higher molecular weight (272.75 g/mol) and THF ring suggest enhanced stereochemical complexity compared to simpler analogs like the methylamino derivative .

Solubility: The hydrochloride salt form in both the target compound and 2-(methylamino)-N-(propan-2-yl)acetamide HCl improves aqueous solubility, critical for bioavailability in drug candidates .

Reactivity : Propachlor’s chloroacetamide group confers reactivity toward nucleophilic targets (e.g., plant enzymes), whereas the target compound’s unmodified acetamide may prioritize receptor binding over covalent interactions .

Preparation Methods

Amide Bond Formation

The key step involves coupling an amino group with an acetamide precursor. A typical approach is:

- Activation of the carboxylic acid or acetamide precursor using a coupling reagent such as ethyl chloroformate under low temperature (-10°C to -15°C) in an inert atmosphere (nitrogen) to prevent side reactions.

- Addition of N-methylmorpholine as a base to facilitate the formation of the activated intermediate.

- Introduction of the amino component, such as N,O-dimethylhydroxylamine hydrochloride, to form the amide bond.

- The reaction mixture is stirred at low temperature for 2 hours to ensure complete conversion.

This method is adapted from similar amide synthesis processes involving low-temperature activation and coupling to maintain stereochemistry and reduce side reactions.

Introduction of the Isopropylamino Group

The isopropylamino substituent is introduced by nucleophilic substitution or amidation:

- Use of 2-iodo-N-isopropylacetamide as a reactive intermediate.

- Reaction with a suitable nucleophile or amine under mild heating (85-90°C) in polar aprotic solvents like acetonitrile.

- Potassium carbonate is used as a base to deprotonate and facilitate nucleophilic attack.

- After completion, the reaction mixture is cooled, and the product is isolated by filtration and washing.

This step is crucial for introducing the isopropylamino group with high selectivity and yield.

Attachment of the Tetrahydrofuran-2-ylmethyl Group

The tetrahydrofuran-2-ylmethyl moiety is typically introduced via alkylation or reductive amination:

- The tetrahydrofuran-2-ylmethyl group is attached through reaction with an appropriate halide or aldehyde derivative.

- Conditions involve mild heating and stirring in solvents such as dichloromethane or isopropyl acetate.

- Acidification with acetic acid or conversion to hydrochloride salt ensures the product’s stability.

This step often requires purification by extraction, washing with aqueous solutions, and column chromatography to obtain the pure intermediate.

Formation of Hydrochloride Salt

For improved solubility and stability, the free base is converted to its hydrochloride salt:

- The crude amide is dissolved in an organic solvent such as dichloromethane.

- The solution is acidified with hydrochloric acid or acidified using acetic acid followed by treatment with HCl gas or aqueous HCl.

- The salt precipitates out and is filtered, washed with cold solvents, and dried under reduced pressure.

This salt formation step is critical for pharmaceutical applications and handling.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Amide bond formation | Ethyl chloroformate, N-methylmorpholine, N,O-dimethylhydroxylamine hydrochloride | -15°C to -10°C | Dichloromethane | Stir 2 h, inert atmosphere |

| Isopropylamino group introduction | 2-iodo-N-isopropylacetamide, K2CO3 | 85-90°C | Acetonitrile | Stir 2-3 h, filtration post-reaction |

| Tetrahydrofuran-2-ylmethyl attachment | Alkylation/reductive amination, acidification | 25-30°C to 80-90°C | Dichloromethane, isopropyl acetate | Purification by extraction and chromatography |

| Hydrochloride salt formation | HCl acidification | 15-30°C | Dichloromethane | Precipitation and filtration |

Research Findings and Analysis

- Temperature control is critical during activation and coupling to maintain stereochemical integrity and prevent side reactions.

- Use of polar aprotic solvents like acetonitrile enhances nucleophilic substitution efficiency for isopropylamino group introduction.

- Purification steps involving aqueous washes and column chromatography are essential to remove impurities and achieve high purity.

- Formation of the hydrochloride salt improves stability and handling , which is important for downstream applications in pharmaceutical formulations.

- The overall synthetic route is scalable and amenable to industrial production with optimizations in reagent equivalents and solvent volumes.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with expected signals for the tetrahydrofuran ring (δ 1.7–2.1 ppm for CH₂, δ 3.6–4.0 ppm for OCH₂) and isopropyl group (δ 1.2–1.4 ppm for CH₃) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 210–230 nm ensure >95% purity .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak ([M+H]⁺) matching the theoretical mass (e.g., ~275 g/mol).

How can computational methods optimize the synthesis and reaction design?

Q. Advanced

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .

- Solvent Optimization : COSMO-RS simulations identify solvents (e.g., DMF vs. acetonitrile) that maximize yield by stabilizing transition states .

- Machine Learning : Training models on analogous chloroacetamide reactions (e.g., from PubChem data) predicts optimal conditions (temperature, catalyst) .

How should researchers address discrepancies in biological activity data across studies?

Q. Advanced

- Source Analysis : Variability may stem from impurity profiles (e.g., residual solvents or unreacted intermediates). Validate purity via HPLC-MS before bioassays .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or animal models (e.g., murine vs. zebrafish) can alter efficacy. Standardize protocols using reference agonists/antagonists .

- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies in triplicate to assess reproducibility and rule out outliers .

What stability considerations are critical for experimental handling and storage?

Q. Advanced

- Hydrolysis : The acetamide bond may degrade under acidic (pH <3) or basic (pH >10) conditions. Store in anhydrous solvents (e.g., DMSO) at -20°C .

- Oxidation : The tetrahydrofuran ring is susceptible to peroxide formation. Use antioxidants (e.g., BHT) in long-term storage .

- Light Sensitivity : Protect from UV exposure by using amber vials, especially in aqueous solutions .

How can researchers mitigate low yields during scale-up synthesis?

Q. Advanced

- Process Intensification : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance selectivity .

- Byproduct Recycling : Unreacted isopropylamine can be recovered via distillation or ion-exchange resins .

What are the implications of the compound’s logP and solubility for in vitro studies?

Q. Advanced

- logP Prediction : Computational tools (e.g., ALOGPS) estimate logP ~1.5, suggesting moderate lipid solubility. Use DMSO for stock solutions (≤10 mM) to avoid precipitation .

- Buffer Compatibility : Solubility in PBS (pH 7.4) is limited (<1 mM); add co-solvents (e.g., 5% Tween-80) for cell-based assays .

How does the tetrahydrofuran moiety influence the compound’s pharmacokinetic profile?

Q. Advanced

- Metabolic Stability : The tetrahydrofuran ring may undergo CYP450-mediated oxidation, shortening half-life. Test metabolites via liver microsome assays .

- Blood-Brain Barrier (BBB) Penetration : Moderate logP and hydrogen-bond donors (amide, ether) suggest limited BBB permeability, requiring prodrug strategies for CNS targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.